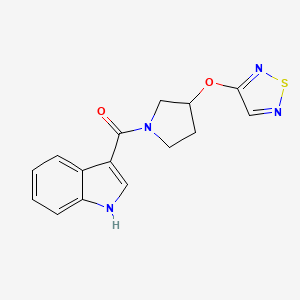

![molecular formula C16H15F3N4O2 B2816851 N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1008081-46-6](/img/structure/B2816851.png)

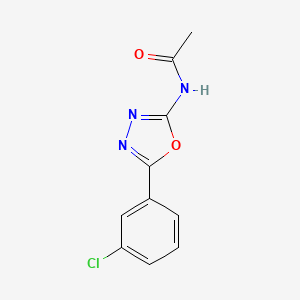

N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a nitrogen-containing heterocyclic compound. Derivatives of benzimidazole have been found active against various bacterial diseases . Benzimidazole derivatives containing two benzimidazole rings also showed various pharmacological activities .

Synthesis Analysis

A new series of benzimidazole derivatives, N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, were synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed using spectroscopic techniques like IR, 1H NMR,13C NMR and mass spectra .Chemical Reactions Analysis

Di-and tetra (benzimidazol-2-yl)benzenes upon oxidation undergo cyclodehydrogenation with formation of N–N bonds to form planarized polycyclic compounds .科学的研究の応用

PARP Inhibitors for Cancer Therapy

A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors have shown excellent PARP enzyme potency and single-digit nanomolar cellular potency, exemplified by compound 22b, A-966492. This compound demonstrated significant in vivo efficacy in cancer models, indicating its potential as a therapeutic agent in oncology (Penning et al., 2010).

Complexation with Lanthanides

Research on the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA) with trivalent lanthanides revealed the ligand's ability to coordinate as a tridentate ligand via two nitrogen atoms and one oxygen atom. This study provides insight into the structural character and stability of metal-ligand complexes, which is valuable for understanding the coordination chemistry of similar benzimidazole derivatives (Kobayashi et al., 2019).

Anticancer Activity

A new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety were synthesized and evaluated for in vitro anticancer activity. Among them, some derivatives displayed promising antiproliferative activity, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Rasal et al., 2020).

Novel Heterocyclic Ring Systems

The synthesis of novel heterocyclic compounds, including pyrido[1,2-a]benzimidazoles, from reactions involving benzimidazol-2-ylacetonitrile showcases the versatility of benzimidazole derivatives in generating diverse molecular architectures for various scientific studies (Ibrahim, 2013).

Extraction and Complexation Studies

Investigations into the extractability and complexation properties of trivalent lanthanides with benzimidazole derivatives such as N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MePhBIZA) provide valuable data on their potential applications in separation science and technology (Akutsu et al., 2013).

将来の方向性

The development of new active antimicrobial agents is motivated by the increasing commonality of multi-drug-resistant bacteria as well as fungi . Benzimidazole and its derivatives are major contributors in medical chemistry and are also found in biomolecules like vitamins, enzymes, natural products, etc . Therefore, the future direction could be the synthesis of new benzimidazole derivatives and study their predicted bioactivity and actual antibacterial activity .

特性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c17-16(18,19)13(24)7-9-23-8-3-6-12(23)14(25)22-15-20-10-4-1-2-5-11(10)21-15/h1-2,4-5,7,9,12H,3,6,8H2,(H2,20,21,22,25)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKIJCLVBDYRKO-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2816770.png)

![(1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B2816773.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2816774.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-furamide](/img/structure/B2816776.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816778.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2816787.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2816788.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2816791.png)